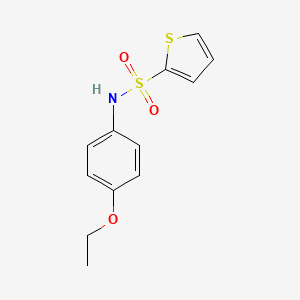

N-(4-ethoxyphenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

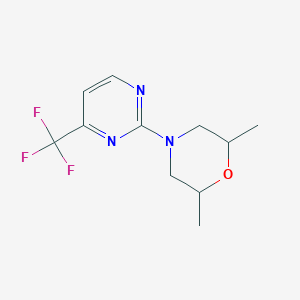

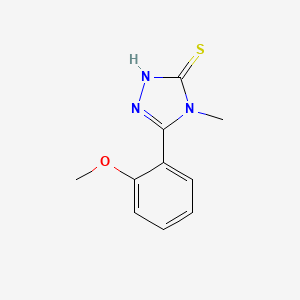

Thiophene-based sulfonamides, such as “N-(4-ethoxyphenyl)thiophene-2-sulfonamide”, are synthesized through various methods. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring and a sulfonamide group . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis

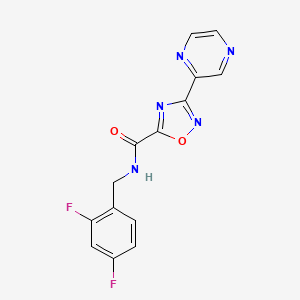

Thiophene-based sulfonamides, including “this compound”, are known for their potent inhibitory effects on carbonic anhydrase I and II isoenzymes . They exhibit noncompetitive inhibitory properties on both isoenzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (283.36) and molecular formula (C12H13NO3S2). Further properties such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity can be computed .科学的研究の応用

Medicinal Chemistry Applications

Cancer Chemotherapy : Sulfonylureas, including thiophene sulfonamide analogs, have been explored for their antitumor properties. These compounds have shown activity against different cancer cell lines, indicating their potential as cancer chemotherapeutic agents (Mohamadi, Spees, & Grindey, 1992).

Antibacterial and Urease Inhibition : Thiophene sulfonamide derivatives have demonstrated significant antibacterial activities and urease inhibition, suggesting their potential in developing new antibacterial agents and treatments for diseases caused by urease-producing bacteria (Noreen et al., 2017).

Carbonic Anhydrase Inhibitors : Derivatives of thiophene sulfonamides have been identified as potent inhibitors of ocular carbonic anhydrase, which is a target for the treatment of glaucoma. These findings underscore the potential of thiophene sulfonamides in developing novel treatments for eye diseases (Graham et al., 1989).

Electrochemistry Applications

- Electropolymerization : Thiophene rings bearing n-ethoxy arylsulfonamide groups have been synthesized and electropolymerized, showing significant electrochemical behavior in both organic and aqueous solvents. This suggests applications in developing new electroactive materials (Berthelot et al., 2001).

Environmental Biotechnology Applications

- Biodesulfurization : Certain microorganisms have been found to utilize thiophene sulfonamides, indicating the potential of these compounds in environmental biotechnology applications, such as the bioremediation of sulfur-containing pollutants (Furuya et al., 2001).

作用機序

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes .

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(4-ethoxyphenyl)thiophene-2-sulfonamide affects the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by these enzymes . This disruption can impact various physiological processes that rely on this reaction, including respiration and pH regulation .

特性

IUPAC Name |

N-(4-ethoxyphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCUFMARANRVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)

![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)

![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)

![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)

![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)